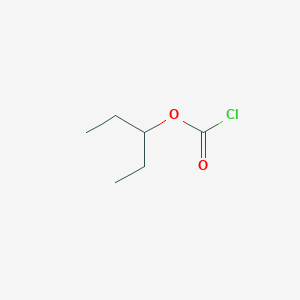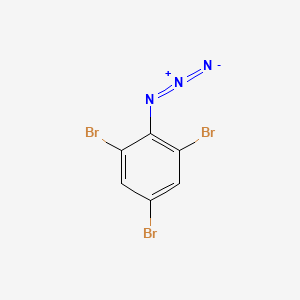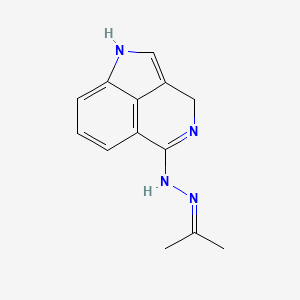
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is a chemical compound that belongs to the class of cyanochromones It is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to a benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate can be achieved through several methods. One common approach involves the reaction of 3-cyanochromone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate involves its interaction with specific molecular targets. The cyano group and the benzopyran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanochromone: Similar in structure but lacks the acetate group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of the cyano and acetate groups.
2-Amino-3-cyano-4H-1-benzopyran: Contains an amino group in place of the acetate group.
Uniqueness
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61776-41-8 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-(3-cyano-4-oxochromen-6-yl)ethyl acetate |
InChI |
InChI=1S/C14H11NO4/c1-8(19-9(2)16)10-3-4-13-12(5-10)14(17)11(6-15)7-18-13/h3-5,7-8H,1-2H3 |
Clave InChI |
ODVWQMAIPMRLIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)





![(3-{4-[2-(2,4-Dichloro-Phenoxy)-Ethylcarbamoyl]-5-Phenyl-Isoxazol-3-Yl}-Phenyl)-Acetic Acid](/img/structure/B8691387.png)


